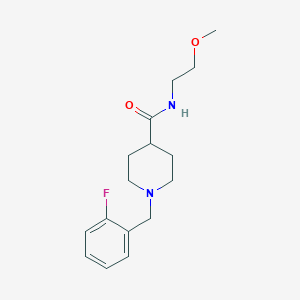
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based opioids. It was first synthesized in 2004 as a potential analgesic with fewer side effects than other opioids. MP-10 has been studied extensively for its potential use in pain management and addiction treatment.
Wirkmechanismus
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and reward. By binding to this receptor, 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide activates the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This activation leads to a reduction in pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain sensitivity, increase pain tolerance, and reduce the development of tolerance to opioids. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to reduce withdrawal symptoms and cravings in opioid-addicted individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its potential use in pain management and addiction treatment. It has been shown to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings. However, one limitation of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its complex synthesis method, which requires careful control of reaction conditions to ensure high yields and purity.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the long-term effects of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide on pain management and addiction treatment. Additionally, the potential use of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in the treatment of other conditions, such as depression and anxiety, could be explored. Finally, the development of new analogs of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide with improved pharmacological properties could lead to the development of new and more effective treatments for pain and addiction.
Synthesemethoden
The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction between 2-fluorobenzyl chloride and N-(2-methoxyethyl)piperidine, followed by the addition of a carboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been found to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYCTMMISTOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


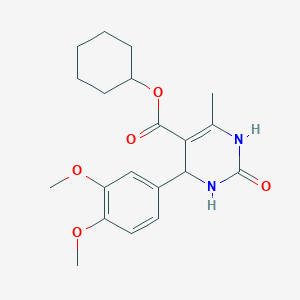
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
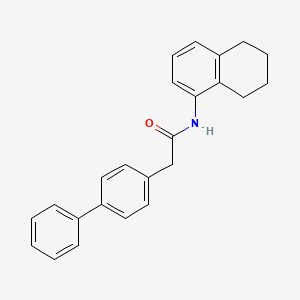
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)
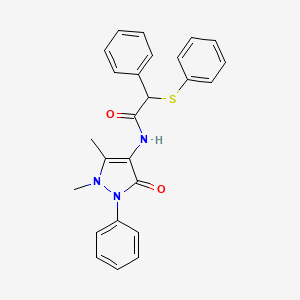
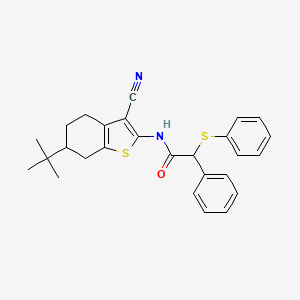
![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)
![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)